molecular formula C34H63ClN2O6S B1258079 Clindamycin palmitate CAS No. 36688-78-5

Clindamycin palmitate

Cat. No. B1258079
CAS RN: 36688-78-5
M. Wt: 663.4 g/mol
InChI Key: OYSKUZDIHNKWLV-PRUAPSLNSA-N
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Description

Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . Clindamycin is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin . It is used to treat a wide variety of serious bacterial infections .


Molecular Structure Analysis

The molecular structure of Clindamycin Palmitate can be found in various sources . It is a semi-synthetic antibiotic produced by chemical modification of lincomycin .


Physical And Chemical Properties Analysis

Clindamycin Palmitate Hydrochloride has a molecular formula of C34H64Cl2N2O6S and a molecular weight of 699.9 g/mol . It is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid .

Scientific Research Applications

Pharmaceutical Formulation and Drug Delivery

Clindamycin palmitate has been studied for its use in innovative drug delivery systems. Its formulation as a hydrochloride salt enhances its solubility, making it suitable for oral administration in pediatric solutions . Advances in biotechnology have explored the incorporation of clindamycin palmitate into targeted delivery systems, such as nanoparticles and liposomes, to improve therapeutic outcomes and reduce side effects .

3D Printing of Medications

In the field of pharmaceutical manufacturing, clindamycin palmitate has been utilized in the 3D printing of medications. Selective laser sintering (SLS) technology has been employed to create 3D-printed tablets, optimizing the formulation by adjusting factors like laser scanning speed and the concentration of excipients . This allows for personalized medicine, offering tailored dosages and release profiles.

Antimicrobial Resistance Research

Clindamycin palmitate plays a crucial role in antimicrobial resistance research. Studies focus on understanding the pharmacokinetics and pharmacodynamics of clindamycin and its esters to combat the rise of resistant bacterial strains. This research is vital for developing new strategies for the use of existing antimicrobials in the face of declining antibiotic discovery .

Pediatric Medicine

The compound’s application in pediatric medicine is significant. Clindamycin palmitate is often used in treating bacterial infections in children due to its palatable formulation and effectiveness against a spectrum of bacteria. Research continues to optimize dosing regimens and minimize potential adverse effects in this vulnerable population .

Therapeutic Drug Monitoring

Clindamycin palmitate’s active metabolite, clindamycin, necessitates careful therapeutic drug monitoring to ensure efficacy while avoiding toxicity. Studies have been conducted to establish clinical breakpoints and monitor levels in various patient populations, including those with altered cytochrome P450 activity, such as pediatrics and pregnant women .

Treatment of Anaerobic Infections

In clinical settings, clindamycin palmitate is used for the treatment of serious infections caused by anaerobic bacteria. It is particularly effective against infections in the respiratory tract, skin, soft tissues, and female pelvic and genital tract. Research into its use for these indications helps refine treatment protocols and improve patient outcomes .

Mechanism of Action

Target of Action

Clindamycin palmitate, also known as clindamycin 2-palmitate, is a lincosamide antibiotic that primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and replication .

Mode of Action

Clindamycin palmitate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding inhibits bacterial protein synthesis, impeding both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure .

Biochemical Pathways

The primary biochemical pathway affected by clindamycin palmitate is the protein synthesis pathway of bacteria . By inhibiting this pathway, clindamycin palmitate effectively halts the growth and replication of anaerobic bacteria, which are known to cause various infectious diseases .

Pharmacokinetics

Clindamycin palmitate exhibits excellent absorption in the gastrointestinal (GI) tract, with a bioavailability of approximately 90% . It is metabolized in the liver by CYP3A4 and to a lesser extent by CYP3A5 to form clindamycin sulfoxide, a major metabolite . The elimination half-life of clindamycin varies with age, ranging from 2.5 hours in children to 4 hours in the elderly .

Result of Action

The primary result of clindamycin palmitate’s action is the inhibition of bacterial growth and replication . This is achieved by blocking protein synthesis, which is essential for bacterial survival and proliferation . As a result, clindamycin palmitate is effective in treating serious infections caused by susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci .

Action Environment

The action of clindamycin palmitate can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity, which can affect the metabolism of clindamycin palmitate . Furthermore, drug-drug interactions derived from CYP3A4 inducers and inhibitors, and the data on the impact of the disease state on the CYP system, are still limited . Therefore, these factors should be considered when prescribing clindamycin palmitate.

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSKUZDIHNKWLV-PRUAPSLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H63ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190134
Record name Clindamycin palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clindamycin palmitate

CAS RN

36688-78-5
Record name Clindamycin palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36688-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clindamycin palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clindamycin palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLINDAMYCIN PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does clindamycin palmitate exert its antibacterial effect?

A1: Clindamycin palmitate itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]

Q2: What types of bacteria are typically susceptible to clindamycin?

A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]

Q3: Has clindamycin palmitate been investigated for its efficacy in treating specific infections?

A3: Yes, clindamycin palmitate has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]

Q4: What is the molecular formula and weight of clindamycin palmitate?

A4: The molecular formula of clindamycin palmitate is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []

Q5: Are there any specific analytical methods used to characterize and quantify clindamycin palmitate?

A5: Several analytical techniques are employed to analyze clindamycin palmitate, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]

Q6: Have any studies investigated the compatibility of clindamycin palmitate with other materials in formulations?

A6: Research has explored the compatibility of clindamycin palmitate hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []

Q7: What is known about the stability of clindamycin palmitate in different formulations and conditions?

A7: Clindamycin palmitate can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]

Q8: What strategies have been explored to improve the stability and bioavailability of clindamycin palmitate?

A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of clindamycin palmitate, particularly in pediatric patients. [, ]

Q9: How is clindamycin palmitate absorbed and metabolized in the body?

A9: Clindamycin palmitate is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]

Q10: What is the elimination half-life of clindamycin?

A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]

Q11: What are the potential adverse effects associated with clindamycin palmitate?

A11: While generally well-tolerated, clindamycin palmitate, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]

Q12: Are there any known mechanisms of bacterial resistance to clindamycin?

A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []

Q13: What are some future directions in research on clindamycin palmitate?

A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]

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